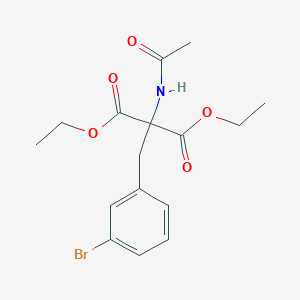

Diethyl (acetylamino)(3-bromobenzyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (acetylamino)(3-bromobenzyl)malonate is a chemical compound with the molecular formula C16H20BrNO5 and a molecular weight of 386.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (acetylamino)(3-bromobenzyl)malonate typically involves a two-step process . The first step includes the reaction of diethyl 2-acetamidomalonate with sodium ethanolate in ethanol under an inert atmosphere. This forms a light-yellow suspension. The second step involves the addition of meta-bromobenzyl bromide in ethanol, followed by heating the mixture at 85°C for 16 hours. The resulting product is then purified through column chromatography on silica gel, yielding a light-yellow solid with an 89% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The use of standard organic synthesis techniques and purification methods ensures the compound’s high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (acetylamino)(3-bromobenzyl)malonate undergoes various chemical reactions, including substitution and hydrolysis .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Major Products

The major products formed from these reactions include substituted malonates and corresponding acids and amines, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Diethyl (acetylamino)(3-bromobenzyl)malonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Diethyl (acetylamino)(3-bromobenzyl)malonate involves its interaction with specific molecular targets and pathways. The compound’s acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.

Diethyl acetamidomalonate: An intermediate in the synthesis of Diethyl (acetylamino)(3-bromobenzyl)malonate.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromobenzyl and acetylamino groups make it a valuable intermediate in the synthesis of more complex molecules .

Activité Biologique

Diethyl (acetylamino)(3-bromobenzyl)malonate is a chemical compound with the molecular formula C16H20BrNO5 and a molecular weight of 386.24 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various organic compounds and its possible therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components, including the acetylamino and bromobenzyl groups. These functional groups can engage in hydrogen bonding and other molecular interactions that influence biological pathways. The compound may interact with specific receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively. A notable example is a related compound that demonstrated excellent antibacterial activity against Xanthomonas oryzae with an EC50 value of 10.2 μg/mL, significantly outperforming standard treatments like bismerthiazol .

Antiviral Activity

In addition to antibacterial properties, this compound may exhibit antiviral activity. Research on related malonate derivatives has revealed their ability to inhibit tobacco mosaic virus with a curative activity percentage of 74.3%, suggesting potential utility in antiviral drug development .

Cytotoxicity and Apoptosis Induction

Preliminary studies suggest that this compound could induce apoptosis in certain cancer cell lines. For example, similar compounds have been shown to activate apoptotic pathways through the modulation of proteasomal activity, which is crucial for maintaining cellular homeostasis .

Synthesis and Evaluation

A study focused on synthesizing novel chalcone malonate derivatives, including this compound, evaluated their biological activities against various pathogens. The findings indicated promising antimicrobial and antiviral properties, supporting further exploration into their mechanisms of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C16H20BrNO5 | Bromobenzyl group | Antimicrobial, antiviral |

| Diethyl (acetylamino)(3-chlorobenzyl)propanedioate | C16H20ClNO5 | Chlorobenzyl group | Antimicrobial properties |

| Diethyl acetamidomalonate | C9H15NO5 | Simpler structure | Limited biological data |

This table highlights the structural diversity among related compounds and their varying biological activities, emphasizing the unique position of this compound.

Propriétés

IUPAC Name |

diethyl 2-acetamido-2-[(3-bromophenyl)methyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZORFVFAQMAVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)(C(=O)OCC)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.